molecular formula C12H17ClFNO B1391225 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride CAS No. 1184997-21-4

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride

Cat. No. B1391225
CAS RN: 1184997-21-4
M. Wt: 245.72 g/mol
InChI Key: KGDQHYUELZKVIO-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, also known as 3-FBP-HCl, is a compound used in scientific experiments. It has a molecular formula of C12H17ClFNO and a molecular weight of 245.72 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1CC(CNC1)OCC2=CC(=CC=C2)F.Cl . This indicates that the molecule contains a piperidine ring (CNC1), a fluorobenzyl group (CC2=CC(=CC=C2)F), and a hydrochloride group (Cl).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Analog Compounds : The compound has been used in the synthesis of various analogs, such as the preparation of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, which was confirmed through elemental analysis and spectroscopy (Y. Duan-zhi, 2005).
  • Structural Characterizations : In another study, phosphorus-nitrogen compounds with 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives were synthesized, and their structures were confirmed using various spectroscopic methods (Arzu Binici et al., 2021).

Medicinal Chemistry and Pharmacology

  • Development of Antagonists for Medical Applications : Research has been conducted on the development of fasiglifam (TAK‐875), a promising therapeutic agent for type 2 diabetes, where 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride was explored as a potential periphery motif (A. Lukin et al., 2020).
  • Radiochemical Applications : The compound has been used in the synthesis of radiolabeled antagonists for in vivo imaging, especially in studies related to NMDA receptors (R. Labas et al., 2009).

Other Applications

  • Development of Histone Deacetylase Inhibitors : Spiro[chromane‐2,4′‐piperidine] derivatives, related to this compound, were prepared as novel histone deacetylase (HDAC) inhibitors, showing promising in vivo antitumor activity (F. Thaler et al., 2012).
  • Evaluation as Anti-tubercular Agents : The 2,4-diaminoquinazoline series, involving a similar compound, has been evaluated for its potential as a lead candidate in tuberculosis drug discovery (J. Odingo et al., 2014).

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is not specified in the sources I found. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is classified as an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent direct contact, inhalation, or ingestion.

Future Directions

The future directions of research involving 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies of protein function or structure.

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDQHYUELZKVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673791
Record name 3-[(3-Fluorophenyl)methoxy]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184997-21-4
Record name 3-[(3-Fluorophenyl)methoxy]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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